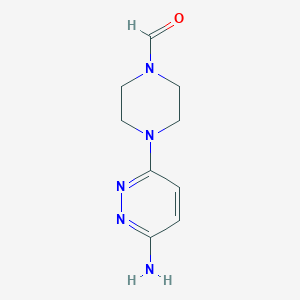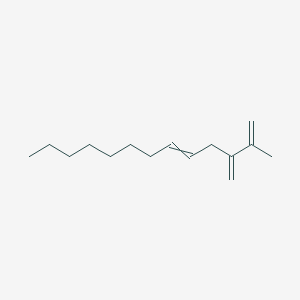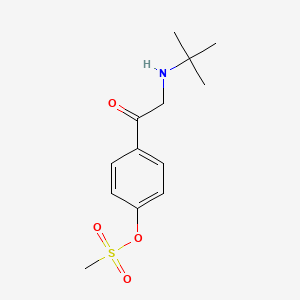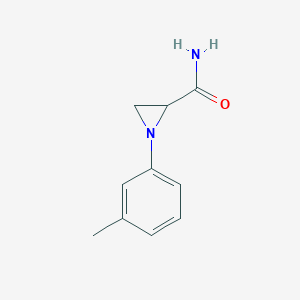
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with an aminopyridazine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The method involves using 5-bromo-2-nitropyridine and piperazine as starting materials in a mixed solvent of alcohol and water. The reaction is catalyzed by acid, followed by Boc protection and catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Carboxypyridazin-3-yl)piperazine-1-carbaldehyde
Reduction: 4-(6-Aminopyridazin-3-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(6-aminopyridazin-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11) |
InChI Key |
OUNUXDJRQMVHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)


![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)


![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)

![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
